molecular formula C17H10FN3OS B11575818 (6Z)-6-(2-fluorobenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

(6Z)-6-(2-fluorobenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

Cat. No.: B11575818
M. Wt: 323.3 g/mol
InChI Key: XYTSOASPLROMKF-UVTDQMKNSA-N
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Description

(6Z)-6-(2-fluorobenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is a complex organic compound that belongs to the class of thiazolotriazoles. This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and a fluorobenzylidene group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-(2-fluorobenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one typically involves multi-step organic reactions One common method includes the condensation of 2-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate then undergoes cyclization with phenyl isothiocyanate to form the thiazolotriazole core structure

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent control of reaction parameters. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-(2-fluorobenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

(6Z)-6-(2-fluorobenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (6Z)-6-(2-fluorobenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (6Z)-6-(2-chlorobenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one
  • (6Z)-6-(2-bromobenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

Uniqueness

The uniqueness of (6Z)-6-(2-fluorobenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one lies in the presence of the fluorobenzylidene group, which imparts specific electronic and steric properties. This makes the compound more reactive in certain chemical reactions and potentially more effective in its biological applications compared to its analogs.

Properties

Molecular Formula

C17H10FN3OS

Molecular Weight

323.3 g/mol

IUPAC Name

(6Z)-6-[(2-fluorophenyl)methylidene]-3-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one

InChI

InChI=1S/C17H10FN3OS/c18-13-9-5-4-8-12(13)10-14-16(22)21-15(19-20-17(21)23-14)11-6-2-1-3-7-11/h1-10H/b14-10-

InChI Key

XYTSOASPLROMKF-UVTDQMKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C3N2C(=O)/C(=C/C4=CC=CC=C4F)/S3

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2C(=O)C(=CC4=CC=CC=C4F)S3

Origin of Product

United States

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